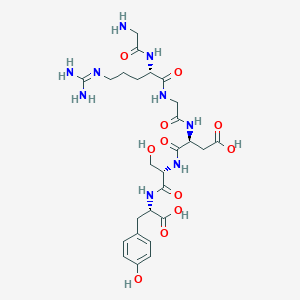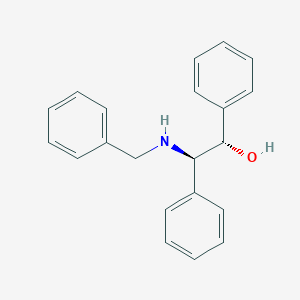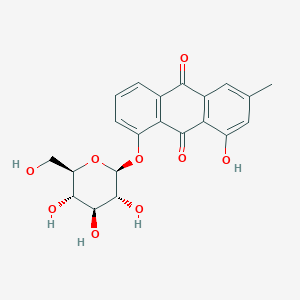
(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multiple steps and precise control over reaction conditions to achieve regioselectivity and desired functionalization. In the first study, the synthesis of fluorescent benzo, thieno, and furo [c]-fused methyl 7-aryl-6H-pyrrolo[3,4-c]pyridazine-5-carboxylates was achieved through a transformation process starting from methyl 4-aminopyrrole-2-carboxylate. This compound was converted into a diazo compound and then underwent intramolecular azo coupling under acidic conditions. The coupling was regioselective, targeting a nucleophilic aryl or hetaryl group in the 3-position. The reaction was kinetically controlled, as supported by DFT calculations, leading to the formation of 5-methyl-5H-pyrrolo[3,4-c]cinnoline derivatives upon N-methylation of 1,3-disubstituted 2H-pyrrolo[3,4-c]cinnolines .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using various analytical techniques. In the second study, the structure of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides was elucidated through elemental analysis and NMR 1H spectroscopy. For optically active derivatives, polarimetry was additionally employed to confirm the structure. The precise placement of functional groups, such as the methyl group in position 8 of the pyrido[1,2-a]pyrimidine nucleus, was crucial for the intended biological activity of the compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds were carefully designed to optimize the biological properties of the final products. In the second study, the displacement of the methyl group to position 8 in the pyridine moiety was a strategic modification aimed at enhancing the analgesic properties of the molecules. The reaction pathway included the condensation of 2-amino-4-methylpyridine with triethyl methanetricarboxylate, followed by the reaction with corresponding benzylamines to yield the target compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are closely related to their molecular structures and the presence of specific functional groups. Although the provided data does not include specific physical properties such as melting points or solubility, the studies indicate that the compounds exhibit fluorescence and analgesic properties, which suggest their potential applications in medical and material sciences. The analgesic properties of the N-(benzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides were evaluated using the "acetic acid writhing" model, and the para-substituted derivatives showed increased biological activity .
Applications De Recherche Scientifique
- Summary of the application : This compound is used in the synthesis of hydantoins . Hydantoins and their hybrids with other molecules represent a very important group of heterocycles because they exhibit diverse biological and pharmacological activities in medicinal and agrochemical applications . They also serve as key precursors in the chemical or enzymatic synthesis of significant nonnatural α-amino acids and their conjugates with medical potential .
- Methods of application or experimental procedures : The synthesis of hydantoins is done via the Bucherer–Bergs reaction . In this multicomponent reaction, the aldehyde or ketone in aqueous ethanol is heated at 60–70° with potassium (or sodium) cyanide and ammonium carbonate to produce directly hydantoins .
- Results or outcomes obtained : The Bucherer–Bergs reaction provides an efficient and simple method in the synthesis of important natural products as well as for the preparation of new organic compounds applicable as potential therapeutics .
Safety And Hazards
Propriétés
IUPAC Name |
1-O-benzyl 2-O-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-19-13(17)12-7-11(16)8-15(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFKZAWVKVORNI-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)CN1C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC(=O)CN1C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469163 |
Source


|
| Record name | 1-Benzyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate | |
CAS RN |
16217-15-5 |
Source


|
| Record name | 1-Benzyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopenta[cd]pyrene](/img/structure/B119913.png)
![2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B119917.png)
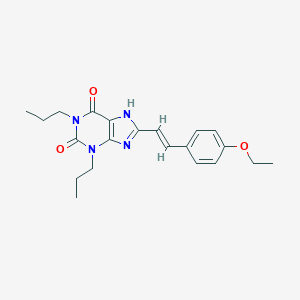

![(8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B119928.png)


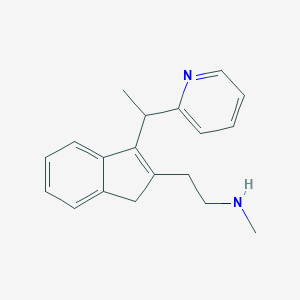
![1-[(3Ar,5S,6R,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethanone](/img/structure/B119937.png)

![(S)-N-[3-(3-Fluoro-4-iodo-phenyl)-2-oxo-oxazolidin-5-ylmethyl]-acetamide](/img/structure/B119945.png)
